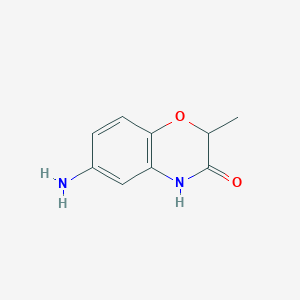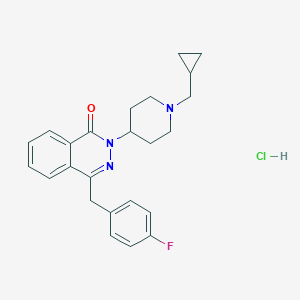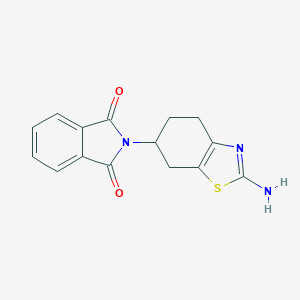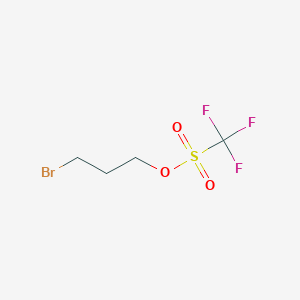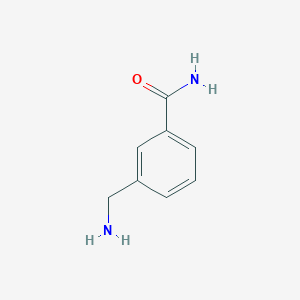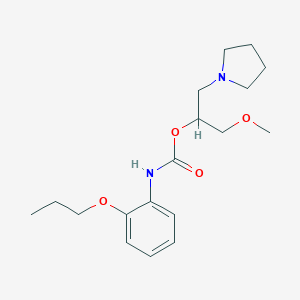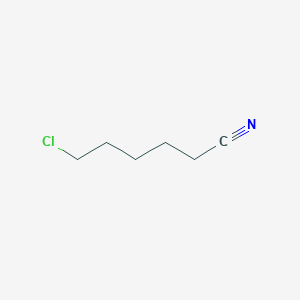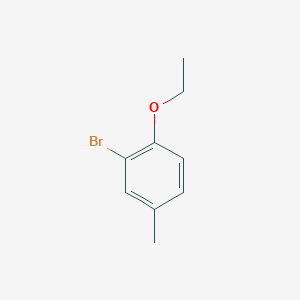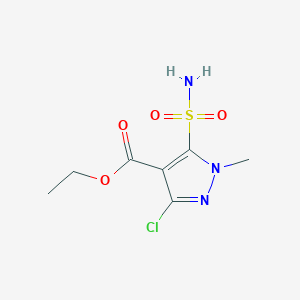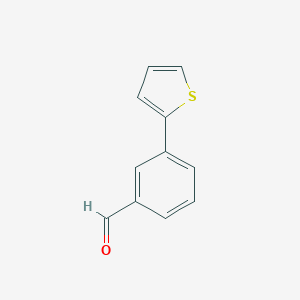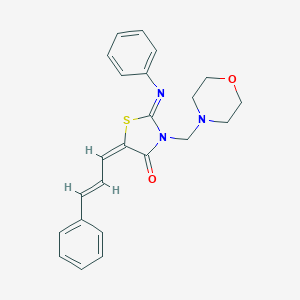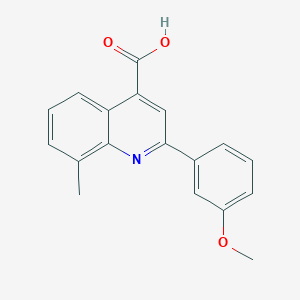
2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
説明
2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of interest due to its structural and functional relevance in medicinal chemistry. The quinoline core is a common motif in molecules exhibiting a wide range of biological activities, and the specific substitution pattern in this compound suggests potential for unique chemical and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies to introduce functional groups at specific positions on the quinoline ring to achieve desired properties. For example, a multi-parallel amenable synthesis facilitated late-stage diversification at critical positions of quinoline derivatives, demonstrating a method to achieve potent 5HT1B antagonists (Horchler et al., 2007). Additionally, a concise synthesis using carbophilic Lewis acids enabled the introduction of various nucleophiles at the C1 position of 1,2-dihydroisoquinolines, showcasing the versatility of synthetic methods available for modifying quinoline structures (Obika et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, plays a crucial role in their chemical behavior and interaction with biological targets. The crystal structure of a related compound, (3-Methoxyphenyl)acetic acid, revealed dimer formation via O—H⋯O hydrogen bonds, emphasizing the importance of molecular interactions in the solid state (Choudhury & Row, 2002).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, enabling the introduction or modification of functional groups. The Heck-mediated synthesis and photochemically induced cyclization of certain quinoline derivatives demonstrated the synthetic accessibility of complex quinoline-based structures, potentially applicable to the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (Pampín et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure and substitution pattern. While specific data on 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid were not found, the analysis of related compounds can provide insights into properties like solubility, melting point, and crystalline structure, which are crucial for their application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key aspects of quinoline derivatives' utility in drug design and other applications. The synthesis and antibacterial activity of quinazolinone derivatives, which share structural similarities with quinoline compounds, highlight the potential for discovering novel bioactive compounds (Osarumwense, 2022).
科学的研究の応用
-
Antioxidant Activity
- Field : Biochemistry
- Application : The 2-methoxyphenol moiety is found in compounds that have been studied for their antioxidant activity .
- Methods : The antioxidant properties of these compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
- Results : New phenolic acid-derived compounds with antioxidant activity were identified .
-
Estimation of Homovanillic Acid
- Field : Neurochemistry
- Application : A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue .
- Methods : The method involves the use of a fluorimetric assay .
- Results : The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated .
特性
IUPAC Name |
2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPGONXYWLYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395806 | |
| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
107027-41-8 | |
| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
